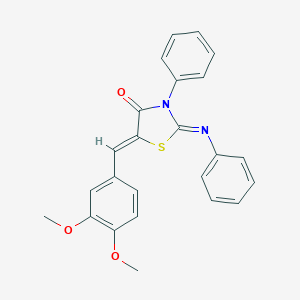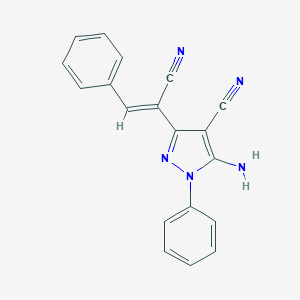
N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(1,3-BENZODIOXOLE-5-CARBOXAMIDE)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(1,3-BENZODIOXOLE-5-CARBOXAMIDE) is a complex organic compound characterized by its unique structure, which includes two benzodioxole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(1,3-BENZODIOXOLE-5-CARBOXAMIDE) typically involves multiple steps. One common method includes the reaction of 1,3-benzodioxole-5-carbonyl chloride with 3-amino-2,2-dimethylpropylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with another molecule of 1,3-benzodioxole-5-carbonyl chloride to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(1,3-BENZODIOXOLE-5-CARBOXAMIDE) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(1,3-BENZODIOXOLE-5-CARBOXAMIDE) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism by which N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(1,3-BENZODIOXOLE-5-CARBOXAMIDE) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. This compound may also participate in signaling pathways, modulating biological
Propiedades
Fórmula molecular |
C21H22N2O6 |
|---|---|
Peso molecular |
398.4g/mol |
Nombre IUPAC |
N-[3-(1,3-benzodioxole-5-carbonylamino)-2,2-dimethylpropyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H22N2O6/c1-21(2,9-22-19(24)13-3-5-15-17(7-13)28-11-26-15)10-23-20(25)14-4-6-16-18(8-14)29-12-27-16/h3-8H,9-12H2,1-2H3,(H,22,24)(H,23,25) |
Clave InChI |
MRZMVMRBIKHDTE-UHFFFAOYSA-N |
SMILES |
CC(C)(CNC(=O)C1=CC2=C(C=C1)OCO2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
SMILES canónico |
CC(C)(CNC(=O)C1=CC2=C(C=C1)OCO2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B414089.png)
![N'-{4-bromo-3-nitrobenzylidene}-2-[5-(2-cyanophenyl)-2H-tetraazol-2-yl]acetohydrazide](/img/structure/B414090.png)


![2-({4-chloro-3-nitrobenzylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B414096.png)
![4-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B414097.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B414098.png)

![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B414102.png)

![3-nitro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B414107.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B414108.png)

